Dexefaroxan - 143249-88-1

Dexefaroxan

Catalog Number: EVT-432661
CAS Number: 143249-88-1
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dexefaroxan is derived from the chemical structure related to the class of compounds known as imidazoline derivatives. Its primary classification is as an alpha-2 adrenergic receptor antagonist, which means it blocks the action of norepinephrine on these receptors. This action has significant implications for cognitive function and neurogenesis, particularly in conditions like Alzheimer's disease .

Synthesis Analysis

The synthesis of Dexefaroxan involves several steps that typically utilize organic chemistry techniques. One common method includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo a series of reactions.
  2. Reactions: Key reactions may involve:
    • Alkylation: Introducing alkyl groups to form the imidazoline core.
    • Cyclization: Creating the bicyclic structure essential for its pharmacological activity.
    • Purification: Techniques such as recrystallization or chromatography are employed to isolate pure Dexefaroxan.
  3. Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Dexefaroxan has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₄H₁₈N₂
  • Molecular Weight: Approximately 218.31 g/mol
  • Structural Characteristics: The compound contains an imidazoline ring, which is crucial for its interaction with adrenergic receptors. The spatial arrangement of atoms contributes to its receptor-binding affinity and specificity.

The stereochemistry of Dexefaroxan plays a critical role in its biological activity, particularly in how it interacts with alpha-2 adrenergic receptors .

Chemical Reactions Analysis

Dexefaroxan participates in various chemical reactions that are important for its functionality:

  • Oxidation: Under specific conditions, Dexefaroxan can undergo oxidation reactions that may alter its pharmacological properties.
  • Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and bioavailability.
  • Complexation: It can form complexes with metal ions, which may influence its therapeutic efficacy.
Mechanism of Action

The mechanism of action of Dexefaroxan primarily involves:

  1. Receptor Antagonism: By blocking alpha-2 adrenergic receptors, Dexefaroxan increases the release of norepinephrine, enhancing noradrenergic transmission in the brain.
  2. Neurogenesis Promotion: Studies indicate that this antagonism can lead to increased neurogenesis in the hippocampus by promoting the survival and differentiation of new neurons .
  3. Cognitive Enhancement: The modulation of neurotransmitter systems by Dexefaroxan has been associated with improved cognitive functions such as memory and learning .
Physical and Chemical Properties Analysis

Dexefaroxan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating solid-state stability at room temperature.

These properties are crucial for determining the formulation and delivery methods for therapeutic use .

Applications

Dexefaroxan shows promise in various scientific applications:

  1. Neurodegenerative Diseases: Its ability to enhance neurogenesis positions it as a potential treatment for Alzheimer's disease and other cognitive disorders.
  2. Cognitive Enhancement Research: Studies have explored its effects on learning and memory, suggesting potential applications in treating cognitive impairments.
  3. Psychiatric Disorders: Given its mechanism of action, there is ongoing research into its use for conditions like depression and anxiety disorders where adrenergic modulation may be beneficial .
Introduction to Dexefaroxan: Pharmacological and Neurobiological Context

Pharmacological Classification of Dexefaroxan as a Selective α2-Adrenoceptor Antagonist

Dexefaroxan (chemical name: 2-[2-(2-ethyl-2,3-dihydrobenzofuranyl)]-2-imidazoline) is classified as a potent and selective antagonist of presynaptic and postsynaptic α2-adrenoceptors. It exhibits high specificity for α2 receptor subtypes (α2A, α2B, α2C) over α1-adrenoceptors, with a binding affinity profile that enables precise modulation of noradrenergic signaling [1] [9]. As a competitive antagonist, Dexefaroxan blocks endogenous catecholamines (norepinephrine and epinephrine) from binding to Gi-protein-coupled α2-adrenoceptors. This inhibition prevents the canonical signaling cascade involving adenylyl cyclase suppression, cyclic adenosine monophosphate reduction, and downstream potassium channel activation [6] [9].

The compound’s selectivity is critical for its central nervous system effects. Unlike non-selective α-antagonists (e.g., yohimbine), Dexefaroxan’s action elevates synaptic and extrasynaptic norepinephrine concentrations by disabling autoreceptor-mediated negative feedback loops. This specifically enhances norepinephrine release in key brain regions, including the locus coeruleus, hippocampus, and prefrontal cortex [1] [6]. Table 1 summarizes Dexefaroxan’s receptor interaction profile and functional consequences.

Table 1: Pharmacodynamic Profile of Dexefaroxan

PropertyCharacteristicFunctional Outcome
Primary Targetα2-Adrenoceptors (α2A, α2B, α2C subtypes)Blockade of Gi-protein signaling
Selectivity>100-fold selectivity over α1-adrenoceptorsMinimized peripheral vasodilatory effects
MechanismCompetitive antagonism of norepinephrine bindingIncreased synaptic norepinephrine availability
Key Site of ActionPresynaptic autoreceptors (locus coeruleus)Disinhibition of norepinephrine release
Neurochemical EffectElevated extracellular norepinephrine in hippocampus and cortexEnhanced noradrenergic tone and downstream neurotrophic signaling

Historical Development and Rationale for Targeting Noradrenergic Pathways

The development of Dexefaroxan emerged from mid-20th-century research on adrenergic receptors. Raymond Ahlquist’s classification of α/β-adrenoceptors (1948) and subsequent identification of α2-subtypes by Langer (1974) laid the groundwork for targeting noradrenergic pathways [6]. Early α2-antagonists like yohimbine were limited by poor selectivity and side effects, driving the synthesis of optimized compounds such as Dexefaroxan in the 1990s [9].

The therapeutic rationale centered on the locus coeruleus-noradrenaline (LC-NA) system’s role in neurodegeneration and cognition. Postmortem studies revealed severe LC degeneration (60–80% cell loss) in Alzheimer’s disease and Parkinson’s disease patients, correlating with reduced cortical norepinephrine and cognitive impairment [10]. This degeneration compromises neuroprotective noradrenergic signaling, which normally suppresses neuroinflammation and supports neuronal survival. Dexefaroxan was designed to counteract this deficit by amplifying endogenous norepinephrine signaling without direct receptor activation [1] [10].

Key milestones include:

  • Neuroprotection Studies (2003): Dexefaroxan was shown to reduce apoptosis by 52% in the rat olfactory bulb by inhibiting neuronal DNA fragmentation [7].
  • Cognitive Enhancement Research (2006): Chronic administration improved spatial memory in rodents and increased dendritic complexity in hippocampal granule cells [1] [4].
  • Neuroinflammatory Insights (2018): Demonstrated synergy with norepinephrine reuptake inhibitors in suppressing pro-inflammatory microglial activation [10].

Neurobiological Significance of α2-Adrenoceptor Modulation in Central Nervous System Function

Modulation of α2-adrenoceptors by Dexefaroxan influences three interconnected neurobiological processes: neurogenesis, neuroinflammation, and neurotrophic support.

Neurogenesis and Neuronal Plasticity

Dexefaroxan enhances hippocampal neurogenesis by increasing the survival and differentiation of newborn neurons. Chronic treatment in rats elevated brain-derived neurotrophic factor levels in the dentate gyrus by 40–60%, promoting dendritic arborization of polysialated neural cell adhesion molecule-positive neurons [1]. This occurs without altering cell proliferation, as evidenced by unchanged bromodeoxyuridine labeling. Instead, Dexefaroxan reduces apoptosis in nascent neurons via B-cell lymphoma 2 pathway activation [1] [7]. Confocal microscopy confirms that noradrenergic afferents directly contact proliferating hippocampal cells, providing an anatomical basis for this regulation [1].

Neuroinflammation and Glial Modulation

α2-Adrenoceptor antagonism suppresses microglial activation and pro-inflammatory mediator production. Dexefaroxan pre-treatment inhibits lipopolysaccharide-induced tumor necrosis factor-α, interleukin-1β, and inducible nitric oxide synthase expression in microglia. This occurs partly through β2-adrenoceptor-dependent suppression of nuclear factor-κB translocation [10]. Astrocytes also respond to elevated norepinephrine by increasing neurotrophic factor secretion. Table 2 details Dexefaroxan’s multi-target glial effects.

Table 2: Glial-Mediated Mechanisms of Dexefaroxan

Glial Cell TypeReceptor TargetDownstream EffectFunctional Impact
Microgliaβ2-Adrenoceptor↓ NADPH oxidase activity; ↓ TNF-α, IL-1β, iNOSAttenuated neurotoxicity and oxidative stress
Astrocytesβ2-Adrenoceptor↑ BDNF, GDNF, CDNF synthesisEnhanced dopaminergic and hippocampal neuron survival
Oligodendrocytesα2A-AdrenoceptorImproved myelination via ERK pathwaySupport for axonal integrity

Neurotrophic and Synaptic Effects

Dexefaroxan strengthens synaptic connectivity in the prefrontal cortex by augmenting norepinephrine availability at α2A-adrenoceptors. This inhibits cyclic adenosine monophosphate-potassium channel signaling, which enhances NMDA receptor currents and long-term potentiation [5] [9]. The resulting upregulation of cerebral dopamine neurotrophic factor and glial cell line-derived neurotrophic factor from astrocytes provides trophic support for nigrostriatal dopaminergic neurons, relevant to Parkinsonian pathology [10]. Additionally, Dexefaroxan downregulates α-synuclein gene expression in vitro, suggesting a role in mitigating protein aggregation in neurodegeneration [10].

These mechanisms collectively position Dexefaroxan as a modulator of the "tripartite synapse," integrating neuronal, glial, and neurotrophic functions to sustain neural homeostasis. Its actions exemplify how targeted noradrenergic pharmacology can address multifaceted neuropathological processes [1] [10].

Properties

CAS Number

143249-88-1

Product Name

Dexefaroxan

IUPAC Name

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1

InChI Key

RATZLMXRALDSJW-CYBMUJFWSA-N

SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Synonyms

dexefaroxan
RX 831003

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Isomeric SMILES

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.